REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:9])[CH:4]([NH2:8])[C:5](=O)[CH3:6].[O:10]([C:12]#[N:13])[K].Cl>C(O)C>[CH3:1][O:2][C:3]([C:4]1[NH:8][C:12](=[O:10])[NH:13][C:5]=1[CH3:6])=[O:9]
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
COC(C(C(C)=O)N)=O
|
Name
|
KOCN
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
O([K])C#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to half of the volume in vacuo
|
Type
|
CUSTOM
|
Details
|
The product precipitated out
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
by washing with water
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1NC(NC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |